molecular formula C16H22F6IN2P B8005821 Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate

Cat. No.: B8005821
M. Wt: 514.23 g/mol
InChI Key: APZSNTIYVCCWER-UHFFFAOYSA-N
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Description

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (abbreviated as I(coll)₂PF₆, where "coll" denotes collidine) is a hypervalent iodine reagent widely used in electrophilic iodination and halogenation reactions. Synthesized via metathesis between bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate and iodine in dry methylene chloride, it forms a stable, non-hygroscopic salt with a melting point of 132–133°C (decomposition) and yields of 80–88% . Its structure comprises a linear I⁺ center coordinated by two 2,4,6-trimethylpyridine ligands, stabilized by the hexafluorophosphate anion. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.41 (s, 3H), 2.65 (s, 6H), 7.11–7.17 (s, 4H).
  • IR (KBr): 2989 cm⁻¹ (C–H stretch), 1618 cm⁻¹ (pyridine ring vibration) .

The compound’s stability under dark, refrigerated storage and its low sensitivity to moisture make it superior to perchlorate analogs, which are explosive and hygroscopic .

Properties

IUPAC Name

2,4,6-trimethylpyridine;(2,4,6-trimethylpyridin-3-yl)iodanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN.C8H11N.F6P/c1-5-4-6(2)10-7(3)8(5)9;1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4,9H,1-3H3;4-5H,1-3H3;/q+1;;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSNTIYVCCWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1[IH+])C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F6IN2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bis(2,4,6-Trimethylpyridine)Silver(I) Hexafluorophosphate

A 2-L round-bottomed flask equipped with a mechanical stirrer and dropping funnel is charged with 100 g silver nitrate (0.588 mol) and 109.3 g potassium hexafluorophosphate (0.594 mol) dissolved in 1 L distilled water. Upon adding 221 mL 2,4,6-collidine (1.67 mol), a white precipitate forms exothermically. Stirring for 1 hour at room temperature yields 262–291 g (90–99%) of the silver complex after vacuum drying.

Key Data:

  • Yield: 90–99%

  • Melting Point: 210°C (submitters), 222–238°C (checkers, decomposition observed)

  • NMR Characterization:

    • 1H NMR (CDCl3)^1 \text{H NMR (CDCl}_3\text{)}: δ 2.40 (s, 6H), 2.78 (s, 12H), 7.11 (s, 4H)

    • 13C NMR (CD2Cl2)^{13} \text{C NMR (CD}_2\text{Cl}_2\text{)}: δ 21.6, 28.0, 124.4, 153.9, 158.2

Halogen Exchange with Iodine

The silver complex (82.5 g, 0.166 mol) is suspended in 500 mL dry methylene chloride alongside 41.9 g iodine (0.165 mol). After 1–2 hours of stirring, silver iodide precipitates, leaving a yellow filtrate. Rotary evaporation at ≤30°C affords 68–76 g (80–88%) of the iodine complex as a yellowish solid.

Critical Parameters:

  • Solvent Purity: Methylene chloride must be dried over CaH₂ to prevent hydrolysis.

  • Iodine Consumption: Residual iodine accelerates decomposition; excess silver salt neutralizes unreacted halogen.

Analytical Validation and Physicochemical Properties

Spectroscopic and Thermal Analysis

Post-synthesis characterization confirms structural integrity:

  • Melting Point: 132–133°C (crude), 131–132°C (recrystallized).

  • 1H NMR^1 \text{H NMR} (CDCl₃): δ 2.43 (s, 6H), 2.78 (s, 12H), 7.16 (s, 4H).

  • IR (KBr): 2990 cm⁻¹ (C-H stretch), 1618 cm⁻¹ (aromatic C=C).

Applications in Organic Synthesis

This compound enables regioselective halogenation of phenols, acetylenes, and lactones. A 2023 study demonstrated its utility in synthesizing s-triazine-based iodination reagents for β-sympatholytic derivatives, achieving triple iodinations with 95% efficiency.

Parameter Value Source
Silver complex yield90–99%
Iodine complex yield80–88%
Melting point (crude)132–133°C
Storage stabilityYears at 0°C (dark)
Triple iodination efficiency95%

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine involves its basic properties, which allow it to act as a nucleophile in various chemical reactions. It can form complexes with other molecules, such as trifluoroiodomethane, which can be studied using nuclear magnetic resonance spectroscopy . The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used.

Comparison with Similar Compounds

Reactivity :

  • Less electrophilic than I(coll)₂PF₆ due to bromine’s lower electronegativity. Used for regioselective brominations, such as in the synthesis of (+)-arborisidine, where it selectively brominates exocyclic dienes .
  • Faster reaction kinetics: Bromine consumption completes in 1 hour vs. 1–2 hours for iodine .

Bis(Pyridine)Iodine(I) Hexafluorophosphate (IPy₂PF₆)

Structural Differences :

Reactivity :

  • Higher electrophilicity due to decreased steric protection of the I⁺ center. For example, IPy₂PF₆ generates 2,3-dihydropyrroles in cyclizations, whereas I(coll)₂PF₆ yields pyrroles .

Stability :

  • More hygroscopic and prone to decomposition than I(coll)₂PF₆, limiting its utility in moisture-sensitive reactions .

Perchlorate Analogs (e.g., I(coll)₂ClO₄)

Drawbacks :

  • Safety Risks : Perchlorate salts are explosive under thermal or mechanical stress.
  • Hygroscopicity : Absorb moisture rapidly, complicating handling and storage .

Advantages of Hexafluorophosphate Salts :

  • Non-explosive and moisture-resistant, enabling safer large-scale use .

Tris-Triazine-Based Iodination Reagent (FIC17)

Advantages :

  • Enhanced specificity for trisubstituted phenolic compounds in electron paramagnetic resonance (EPR) applications.
  • Higher stability due to the triazine scaffold .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key ¹H NMR Peaks (δ) IR Peaks (cm⁻¹)
I(coll)₂PF₆ 132–133 (dec) 80–88 2.41 (s, 3H), 7.11–7.17 (s) 2989, 1618, 1461
Br(coll)₂PF₆ 127–128 (dec) 83–95 2.43 (s, 6H), 7.16 (s) 2990, 1618, 1463
IPy₂PF₆ ~120 (dec)* 75–85* 7.20–8.50 (m, pyridine H)* 3050, 1600*

*Data inferred from analogous structures .

Biological Activity

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (commonly referred to as collidine iodide) is a hypervalent iodine compound notable for its applications in organic synthesis, particularly in halogenation reactions. Its biological activity has garnered interest due to its potential effects on living organisms and its interactions with biochemical pathways.

  • Molecular Formula : C13_{13}H18_{18}F6_6I1_{1}N1_{1}P1_{1}
  • Molecular Weight : 514.23 g/mol
  • Appearance : White to yellow or orange powder or crystal
  • Stability : Sensitive to light, air, and heat; should be stored at low temperatures (0-10°C) under inert gas conditions .

The primary biological activity of this compound is linked to its role as an electrophilic halogenating agent. It facilitates the introduction of halogens into organic substrates through a mechanism involving the formation of an electrophilic iodine species that reacts with nucleophiles in the substrate. This process is particularly useful for bromination and iodination reactions .

Toxicological Profile

  • Skin and Eye Irritation : The compound has been reported to cause skin and serious eye irritation upon contact. This necessitates careful handling and appropriate personal protective equipment during laboratory use.
  • Potential Interactions : While specific pharmacological actions remain under investigation, it is suggested that this compound may interact with biochemical pathways involving halogenated organic compounds .

Case Studies

  • Synthesis and Application in Iodination Reactions :
    A study highlighted the use of this compound as a rapid iodination reagent for phenolic compounds. The reagent demonstrated high reactivity and regioselectivity, making it valuable for synthesizing iodinated derivatives in organic chemistry .
  • Antimicrobial Activity Exploration :
    Research into the antimicrobial properties of iodine compounds has shown that halogenated derivatives can exhibit varying degrees of antimicrobial activity. The potential for this compound to act as an antimicrobial agent is an area of ongoing investigation, particularly concerning its efficacy against Gram-positive and Gram-negative bacteria .

Summary of Research Findings

Study FocusKey Findings
Synthesis of Iodination ReagentsDemonstrated high reactivity and regioselectivity in iodination reactions using bis(2,4,6-trimethylpyridine)iodine(I) .
Toxicological AssessmentNoted for causing skin and eye irritation; interactions with biochemical pathways are under study.
Antimicrobial PropertiesPotential antimicrobial activity against various pathogens; further research needed .

Q & A

Q. What is the optimal synthetic route for Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, and how is purity assessed?

Methodological Answer: The synthesis involves reacting iodine monochloride (ICl) with 2,4,6-trimethylpyridine (collidine) in dichloromethane, followed by counterion exchange with ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product. Key steps include stoichiometric control (1:2 molar ratio of ICl to collidine) and recrystallization from acetonitrile/diethyl ether for purity . Purity Assessment:

  • ¹H/¹³C NMR : Verify ligand coordination via shifts (e.g., methyl groups at δ ~2.3 ppm, pyridine protons downfield due to iodine coordination).
  • HPLC : Monitor residual solvents/collidine impurities (<1% threshold).
  • Elemental Analysis : Confirm C, H, N, and P content (±0.3% theoretical).

Q. Which spectroscopic and structural techniques are critical for characterizing this complex?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves geometry (e.g., linear I⁺ coordination between collidine ligands, bond angles ~180°). Torsion angles (e.g., C3–C4–Co1 at ~66.5°) and bond distances (e.g., I–N ~2.1 Å) confirm steric and electronic effects .
  • FT-IR : PF₆⁻ absorption bands at ~840 cm⁻¹ (ν₃) and ~560 cm⁻¹ (ν₄).
  • Cyclic Voltammetry : I⁺/I₃⁻ redox couples (e.g., E₁/₂ ≈ +0.5 V vs. Ag/AgCl) reflect iodine’s electrophilicity .

Advanced Research Questions

Q. How does steric hindrance from trimethylpyridine ligands influence reactivity in electrophilic iodination reactions?

Methodological Answer: The 2,4,6-trimethylpyridine ligands create a bulky environment, limiting iodine’s accessibility and directing regioselectivity in aromatic substitutions. Comparative studies with less hindered analogs (e.g., pyridine-based iodine complexes) show:

  • Reduced Byproducts : Steric shielding minimizes over-iodination.
  • Reactivity Trends : Electron-rich substrates (phenols, anilines) react faster due to stabilized Wheland intermediates. Kinetic studies (e.g., rate constants via UV-Vis) confirm steric effects lower activation entropy .

Q. How can contradictory XRD data (e.g., bond angle deviations) be resolved to assess structural stability?

Methodological Answer: Discrepancies in bond angles (e.g., C3–C4–Co1 = 66.5° vs. 66.8° in analogous cobalt complexes) arise from crystal packing or thermal motion. Strategies include:

  • DFT Calculations : Compare experimental angles with optimized geometries (B3LYP/6-31G* level) to identify distortions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing lattice stability .

Q. What mechanistic insights explain variations in iodination yields under different solvent conditions?

Methodological Answer: Solvent polarity impacts iodine activation:

  • Polar Aprotic Solvents (DMF, CH₃CN) : Stabilize I⁺ electrophilicity, enhancing yields (~85–90%) for electron-deficient aromatics.
  • Nonpolar Solvents (Toluene) : Favor collidine dissociation, reducing reactivity. Control experiments with conductivity measurements correlate solvent dielectric constants (ε) with iodine dissociation efficiency .

Comparative Research Questions

Q. How does this complex compare to Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate in halogenation reactions?

Methodological Answer:

  • Electrophilicity : I⁺ complexes exhibit higher electrophilicity (Epa ≈ +0.5 V vs. +0.3 V for Br⁺), enabling iodination of deactivated substrates.
  • Steric Effects : Bromine’s smaller size allows faster diffusion in viscous media (e.g., kinetic studies in DMSO show 20% faster Br⁺ reaction rates).
  • Byproduct Profiles : Bromine complexes generate more dibrominated products unless stoichiometry is tightly controlled .

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